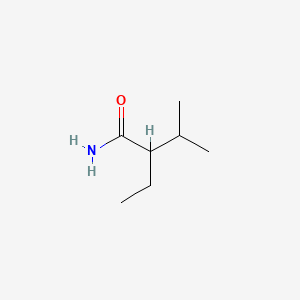
2-Isopropylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylbutyramide is a chemical compound known for its cooling properties. It is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its ability to provide a cooling sensation without the side effects associated with other cooling agents like menthol . The compound is a white crystalline powder with a mild minty odor and is often used in products such as oral care items, confectionery, and topical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylbutyramide can be synthesized through the Ritter reaction, which involves the reaction of 2,2-diisopropylpropionitrile with methanol in the presence of an acid . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory method. The process is optimized to ensure high purity and consistency of the product, which is crucial for its application in sensitive products like food and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylbutyramide primarily undergoes substitution reactions. It can react with various alkylating agents such as borates, carbonates, or phosphates to form different derivatives .
Common Reagents and Conditions: The common reagents used in these reactions include acids for the initial synthesis and alkylating agents for further modifications. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, which are used in different applications depending on their specific properties .
Scientific Research Applications
2-Isopropylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving amides and their reactions.
Biology: The compound’s cooling properties make it useful in studies related to sensory perception and nerve response.
Industry: In the food industry, it is used as a flavoring agent to provide a cooling sensation in products like chewing gum and candies.
Mechanism of Action
The cooling effect of 2-Isopropylbutyramide is due to its interaction with the TRPM8 receptor, a cold and menthol receptor found in sensory neurons. When the compound binds to this receptor, it triggers a sensation of coldness, similar to the effect of menthol but without the associated burning or stinging sensations .
Comparison with Similar Compounds
Menthol: Known for its strong cooling effect but can cause burning and stinging sensations.
Uniqueness: this compound stands out due to its ability to provide a long-lasting cooling effect without the side effects associated with other cooling agents. This makes it particularly valuable in applications where a mild and sustained cooling sensation is desired .
Properties
CAS No. |
64037-70-3 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C7H15NO/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H2,8,9) |
InChI Key |
MIWKMBLORLMHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


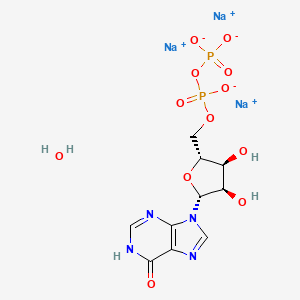

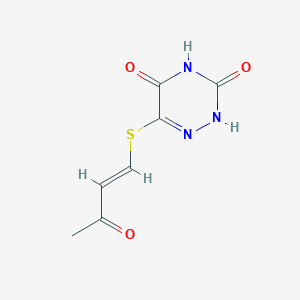
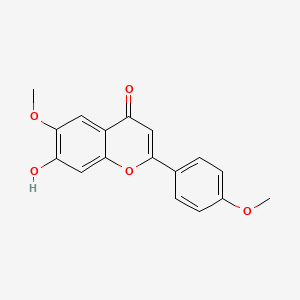
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
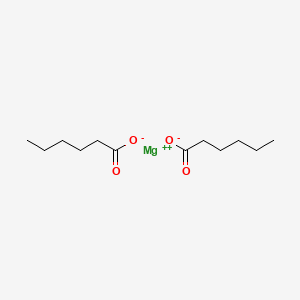
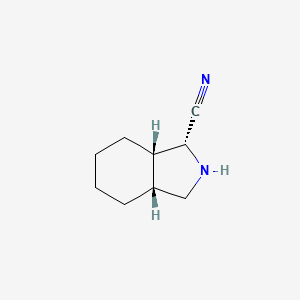
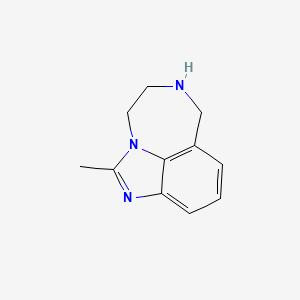
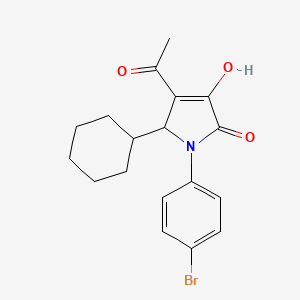
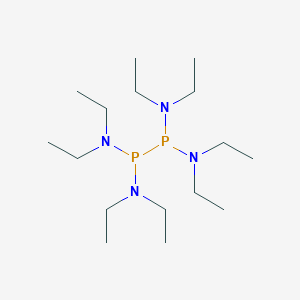
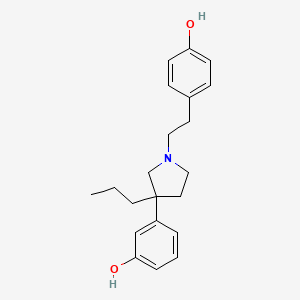
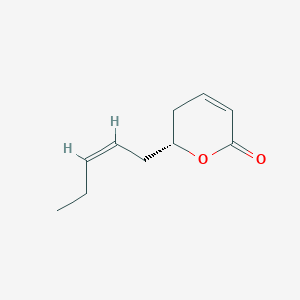

![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
